The synthesis of 3,5-dichloro-4-ethoxy-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide and its analogs is described in patent literature. [] The synthesis involves a multi-step process starting with commercially available reagents. While the specific details of the synthesis are not provided in the provided abstracts, the patent likely outlines the reaction conditions, reagents, and purification methods.
3,5-Dichloro-4-ethoxy-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide is believed to act as a FabI inhibitor. [] FabI, also known as enoyl-acyl carrier protein reductase (ENR), is a key enzyme in the bacterial fatty acid biosynthesis pathway. By inhibiting FabI, this compound disrupts the production of essential fatty acids required for bacterial cell membrane synthesis and other vital cellular functions, ultimately leading to bacterial cell death.
The primary application of 3,5-dichloro-4-ethoxy-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide, as suggested by the available information, is in the field of antibacterial research. [] Its potential as a FabI inhibitor makes it a promising candidate for developing novel antibiotics, especially against drug-resistant bacteria. Further research is needed to explore its efficacy against various bacterial strains, determine its pharmacokinetic profile, and evaluate its safety and toxicity for potential therapeutic development.
CAS No.: 476-43-7
CAS No.: 92292-84-7
CAS No.: 18508-77-5
CAS No.:
CAS No.:
CAS No.: 928122-01-4